molecular formula C18H18N2O4 B5881439 5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5881439
M. Wt: 326.3 g/mol
InChI Key: PFNSTZXLSSODLA-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMBO-1 and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of DMBO-1 is not fully understood. However, it has been proposed that DMBO-1 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBO-1 has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
DMBO-1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMBO-1 inhibits the growth of cancer cells and induces apoptosis. DMBO-1 has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

DMBO-1 has several advantages for lab experiments. It is easy to synthesize and has a high yield. DMBO-1 is also stable under normal laboratory conditions. However, DMBO-1 has some limitations. It is not water-soluble, which makes it difficult to use in aqueous environments. DMBO-1 is also sensitive to light, which can affect its stability.

Future Directions

There are several future directions for the research on DMBO-1. One direction is to investigate the potential of DMBO-1 as a therapeutic agent for cancer treatment. Another direction is to explore the use of DMBO-1 in the synthesis of new organic materials for applications in electronics, sensors, and drug delivery systems. Further studies are also needed to understand the mechanism of action of DMBO-1 and its biochemical and physiological effects.
In conclusion, DMBO-1 is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMBO-1.

Synthesis Methods

DMBO-1 has been synthesized using different methods such as the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 3,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic anhydride and sodium acetate. The yield of DMBO-1 using these methods is around 70-80%.

Scientific Research Applications

DMBO-1 has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DMBO-1 has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. DMBO-1 has also been studied for its anti-inflammatory and antioxidant properties.
In materials science, DMBO-1 has been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and macrocycles. These materials have potential applications in electronic devices, sensors, and drug delivery systems.

properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-21-14-7-5-13(6-8-14)18-19-17(24-20-18)11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNSTZXLSSODLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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